Metipamide
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Overview
Description
Metipamide is a sulfonamide.
Scientific Research Applications
Metipamide and Pregnancy
Metipamide, often used for nausea and vomiting during pregnancy, has been investigated for its safety during the first trimester. Studies indicate that exposure to Metipamide in the first trimester does not significantly increase risks of major congenital malformations, low birth weight, preterm delivery, or perinatal death, providing reassurance about the drug's safety for the fetus during early pregnancy (Matok et al., 2009).
Metipamide in Neurobehavioral Toxicity Studies
Metipamide has been researched for its effects on neurobehavioral abnormalities and oxidative stress. In studies involving rats, Metipamide was found to protect against neurobehavioral abnormalities induced by other agents, showcasing its potential protective effects against motor impairment, grip strength deficiency, and oxidative stress (Khan et al., 2004).
Metipamide and Drug Metabolism
Research into the metabolism of Metipamide revealed its interaction with various cytochrome P450 enzymes, with CYP2D6 being a major metabolizer. The study highlights the drug's metabolic pathways and its reversible inhibition, but not inactivation, of CYP2D6, providing insight into its pharmacokinetic properties and potential drug-drug interactions (Livezey et al., 2014).
Metipamide in Cell Cycle Arrest Studies
Metipamide analogues, such as Met-F-AEA, have been studied for their anti-proliferative effects on human breast cancer cells. These studies demonstrate that Met-F-AEA can induce S phase growth arrest, highlighting its potential role in the activation of cell cycle checkpoints and providing evidence for its direct role in modulating expression and activity of key regulatory proteins in cell cycle progression (Laezza et al., 2006).
properties
CAS RN |
85683-41-6 |
---|---|
Product Name |
Metipamide |
Molecular Formula |
C14H14ClN3O3S |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
2-chloro-5-[(N-methylanilino)carbamoyl]benzenesulfonamide |
InChI |
InChI=1S/C14H14ClN3O3S/c1-18(11-5-3-2-4-6-11)17-14(19)10-7-8-12(15)13(9-10)22(16,20)21/h2-9H,1H3,(H,17,19)(H2,16,20,21) |
InChI Key |
QWNNFYQUBPILCG-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
Canonical SMILES |
CN(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
Other CAS RN |
85683-41-6 |
synonyms |
metipamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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